

An In-depth Technical Guide to the Physicochemical Properties of 4-(Methylthio)thiophenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-(Methylthio)thiophenol**

Cat. No.: **B072300**

[Get Quote](#)

For researchers, scientists, and professionals in drug development, a precise understanding of the physicochemical properties of a molecule is paramount. This guide provides a detailed examination of **4-(Methylthio)thiophenol** (CAS No: 1122-97-0), focusing on its melting and boiling points. We will delve into the structural factors influencing these properties and provide a robust, field-proven protocol for their experimental determination.

Introduction to 4-(Methylthio)thiophenol

4-(Methylthio)thiophenol, also known as 4-(Methylsulfanyl)benzenethiol or 4-Mercaptothioanisole, is an organosulfur compound featuring both a thiol (-SH) and a methylthio (-SCH₃) group attached to a benzene ring in a para configuration.^[1] Its unique structure makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry and materials science. Accurate data on its physical properties, such as melting and boiling points, are critical for its purification, handling, and application in further synthetic steps.

Core Physicochemical Data

The melting and boiling points are fundamental constants that define the physical state of a compound under given conditions. For **4-(Methylthio)thiophenol**, these values are well-documented.

Property	Value	Conditions
Melting Point	19-23 °C	Atmospheric Pressure
Boiling Point	252.9 °C	760 mmHg (Atmospheric)
	116-117 °C	3 mmHg (Vacuum)

Data sourced from multiple chemical suppliers and databases.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Scientific Discussion: Structural Influence on Thermal Properties

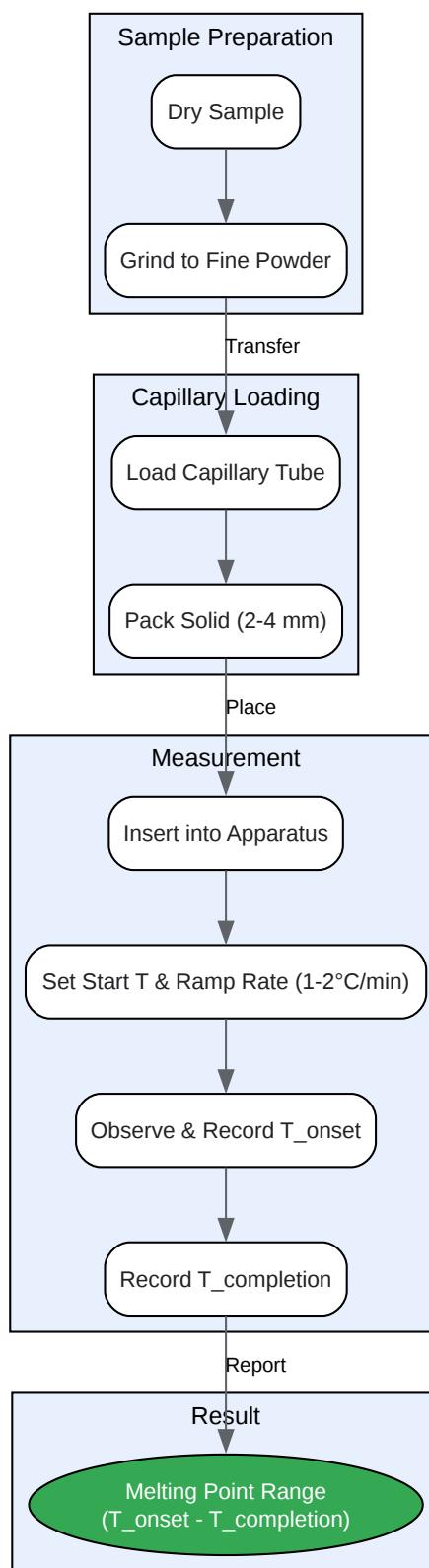
The observed melting and boiling points of **4-(Methylthio)thiophenol** are a direct consequence of its molecular structure and the resulting intermolecular forces.

- **Van der Waals Forces:** As with all molecules, London dispersion forces are present and increase with molecular size and surface area. The benzene ring and the two sulfur atoms contribute significantly to the molecule's polarizability, leading to moderately strong dispersion forces.
- **Dipole-Dipole Interactions:** The presence of two sulfur atoms, with their differing substituent groups (H vs. CH₃), creates a net dipole moment in the molecule. These permanent dipoles lead to dipole-dipole attractions between molecules, requiring more energy to overcome compared to nonpolar molecules of similar size.
- **Hydrogen Bonding:** A crucial factor for thiols is the potential for hydrogen bonding. The S-H bond is polarized, allowing the hydrogen to act as a hydrogen bond donor and the sulfur's lone pairs to act as acceptors. However, hydrogen bonding in thiols is significantly weaker than in their alcohol counterparts (phenols) due to the lower electronegativity of sulfur compared to oxygen and the larger size of the sulfur atom.[\[5\]](#) This weaker interaction explains why thiophenol has a much lower boiling point (169 °C) than phenol (181.7 °C), despite its higher molecular weight.[\[6\]](#)[\[7\]](#)
- **Effect of the Methylthio Group:** The para-substituted methylthio (-SCH₃) group influences the overall molecular properties. It increases the molecular weight and size, thereby strengthening van der Waals forces. Furthermore, it contributes to the overall polarity of the

molecule. The stability of the corresponding thiophenol radical can also be influenced by such substituents, which is a key determinant in S-H bond dissociation energies.[8]

The relatively low melting point (19-23 °C) indicates that the crystal lattice forces are not exceptionally strong and can be overcome just below typical room temperature. The wide range suggests the presence of impurities or that the substance can exist as a supercooled liquid.[9]

Experimental Protocol: Capillary Melting Point Determination


Accurate and reproducible determination of the melting point is a cornerstone of compound characterization and purity assessment. The capillary method, using a modern digital apparatus, is the standard.

Methodology

- Sample Preparation:
 - Ensure the **4-(Methylthio)thiophenol** sample is completely dry, as moisture will act as an impurity and depress the melting point range.[10][11]
 - If the sample consists of large crystals, gently crush it into a fine powder using a clean, dry mortar and pestle.[12]
- Capillary Tube Loading:
 - Take a capillary melting point tube (sealed at one end).
 - Press the open end of the tube into the powdered sample, forcing a small amount of solid into the tube.[10]
 - Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom. For more effective packing, drop the tube (sealed end down) through a long, vertical glass tube onto the benchtop.[10][12]
 - The final packed sample height should be between 2-4 mm.[13]

- Melting Point Apparatus Setup:
 - Insert the loaded capillary tube into the sample holder of the melting point apparatus.[10]
 - Set a starting temperature approximately 15-20 °C below the expected melting point (around 0 °C for this compound).[10][13]
 - Set a rapid heating ramp rate (e.g., 5-10 °C/minute) for an initial approximate determination.[12][13]
- Measurement:
 - Rapid Determination (Optional but Recommended): Start the heating program and observe the sample. Note the approximate temperature at which melting occurs. This provides a rough estimate and saves time.
 - Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point.[13] Prepare a new capillary.
 - Set the start temperature to ~15 °C below the expected melting point and a slow ramp rate of 1-2 °C per minute.[11][13] A slow rate is critical for accuracy.
 - Record the temperature at which the first drop of liquid appears (onset of melting).[13]
 - Continue heating and record the temperature at which the last solid crystal disappears, resulting in a completely transparent liquid (completion of melting).[13]
 - The recorded melting point should be expressed as a range from the onset to the completion temperature.
- Validation:
 - Repeat the accurate determination at least once more with a fresh sample to ensure reproducibility.[13] The results should be in close agreement. A pure compound typically exhibits a sharp melting range of 0.5-1.0 °C.

Workflow Visualization

[Click to download full resolution via product page](#)

Caption: Workflow for Capillary Melting Point Determination.

Conclusion

The melting point (19-23 °C) and boiling point (252.9 °C at 760 mmHg) of **4-(Methylthio)thiophenol** are key physical constants dictated by a combination of van der Waals forces, dipole-dipole interactions, and weak hydrogen bonding. A thorough understanding of these properties and the adherence to precise experimental protocols, as outlined in this guide, are essential for the successful application of this compound in research and development.

References

- **4-(METHYLTHIO)THIOPHENOL** | CAS#:1122-97-0 | Chemsoc. [\[Link\]](#)
- Method for Determining Capillary Melting Point - J&K Scientific LLC. [\[Link\]](#)
- Melting point determin
- 4.3: Melting Point Determination Procedure - Chemistry LibreTexts. [\[Link\]](#)
- Determination of Melting Points According to Pharmacopeia - thinkSRS.com. [\[Link\]](#)
- Experiment 1 - Melting Points - University of Arizona. [\[Link\]](#)
- Phenol - Wikipedia. [\[Link\]](#)
- Substituent effects on the S–H bond dissociation energies of thiophenols - ResearchG
- Thiophenol - Wikipedia. [\[Link\]](#)
- Thiols And Thioethers - Master Organic Chemistry. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4-(METHYLTHIO)THIOPHENOL CAS#: 1122-97-0 [[amp.chemicalbook.com](#)]
- 2. [guidechem.com](#) [[guidechem.com](#)]
- 3. **4-(METHYLTHIO)THIOPHENOL** | CAS#:1122-97-0 | Chemsoc [[chemsoc.com](#)]
- 4. 1122-97-0 CAS MSDS (4-(METHYLTHIO)THIOPHENOL) Melting Point Boiling Point Density CAS Chemical Properties [[chemicalbook.com](#)]
- 5. [masterorganicchemistry.com](#) [[masterorganicchemistry.com](#)]
- 6. Phenol - Wikipedia [[en.wikipedia.org](#)]

- 7. Thiophenol - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. thinksrs.com [thinksrs.com]
- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 13. jk-sci.com [jk-sci.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of 4-(Methylthio)thiophenol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b072300#4-methylthio-thiophenol-melting-point-and-boiling-point>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com